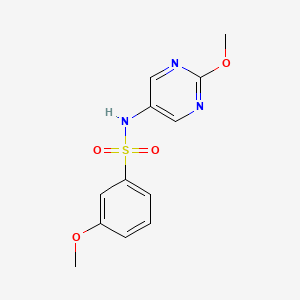

3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as TAK-659 and has shown promising results in various scientific studies.

Applications De Recherche Scientifique

Pharmacological and Clinical Use

"3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide" is closely related to metoclopramide, a compound with significant pharmacological properties and clinical applications. Metoclopramide is utilized in gastrointestinal diagnostics and in treating various types of vomiting and a variety of functional and organic gastrointestinal disorders. It assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastrointestinal hemorrhage. Metoclopramide reduces post-operative vomiting and radiation sickness, and ameliorates some types of drug-induced vomiting. It is also effective in promoting gastric emptying prior to anesthesia. The compound's effects include improved resting tone of the esophageal sphincter, improved tone and peristalsis of the stomach with accelerated gastric emptying, enhanced pyloric activity, and increased peristalsis of the duodenum with accelerated transit through the duodenum and jejunum. However, its effects in healing gastric ulcer and preventing relapse of duodenal ulcer remain unproven. Side-effects are few and transient, though extrapyramidal reactions can occur (Pinder et al., 2012).

Anticorrosive Applications

Quinoline derivatives, including compounds structurally related to "3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide," have been widely used as anticorrosive materials. These derivatives show reasonable effectiveness against metallic corrosion due to their association with high electron density and the ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The use of quinoline derivatives in anticorrosion highlights the compound's potential industrial significance beyond pharmacological applications (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial Agents

Compounds with a benzofuran core, structurally akin to "3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide," are considered potent structures for developing new antimicrobial agents. Benzofuran and its derivatives exhibit a wide range of biological and pharmacological applications, including the treatment of skin diseases such as cancer or psoriasis. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in searching for efficient antimicrobial candidates (Hiremathad et al., 2015).

Environmental and Ecotoxicological Impact

Studies on compounds like benzophenone-3, which share functional groups with "3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide," have shown widespread use in sunscreens and consumer products leading to their release into the water environment. The potential impact of such compounds on aquatic ecosystems is of concern, highlighting the need for understanding the environmental behavior and toxic effects of these chemicals. Their lipophilic and bioaccumulative nature raises questions about their long-term ecological impact, suggesting a need for further studies on environmental monitoring and potential consequences in aquatic ecosystems (Kim & Choi, 2014).

Propriétés

IUPAC Name |

3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-18-10-4-3-5-11(6-10)20(16,17)15-9-7-13-12(19-2)14-8-9/h3-8,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGDTGQVZDHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(3-methoxyphenyl)-4-oxidanylidene-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)ethanamide](/img/structure/B2668983.png)

![2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2668985.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2668987.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2668990.png)

![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2668994.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2668995.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B2668998.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)

![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2669002.png)

![3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2669003.png)

![2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2669004.png)